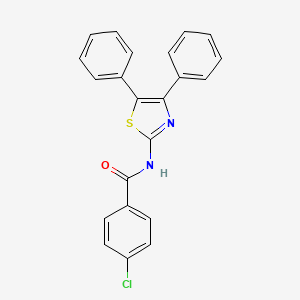

4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

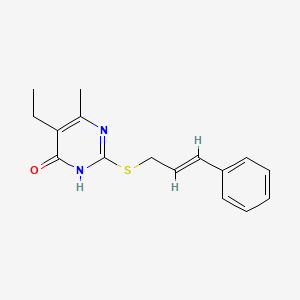

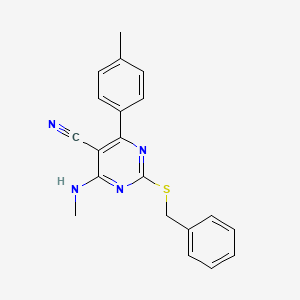

“4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of cyanuric chloride with aniline . The synthesized compounds are then characterized using various spectroscopic techniques . The experimentally obtained spectroscopic data are often compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

Thiazole derivatives have been reported to undergo various chemical reactions. For instance, on hydrolysis, certain compounds can be converted to corresponding phenoxy acid . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Synthesis and Molecular Structure Studies

- Thiadiazoles and Thiadiazolines Synthesis: The compound has been utilized in the synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines, contributing to the study of unsymmetrical 2,5-di-substituted 1,3,4-thiadiazoles. This process involves the reaction with various thiobenzamides and S-nucleophiles, exploring the mechanism of these reactions (Moss & Taylor, 1982).

Applications in Material Science

- Polyamide Fabrication: The compound is used in the synthesis of ordered polyamides via direct polycondensation with various monomers, contributing to material science by offering new structures and properties for polymers (Ueda & Sugiyama, 1994).

Study of Keto/Enol Equilibrium

- Spectroscopic Analysis: In-depth spectroscopic studies using UV-vis and FTIR techniques have been conducted to understand the keto/enol tautomerism of 1,3,4-thiadiazole-derived compounds. These studies contribute to a better understanding of solvent-induced tautomerism in similar compounds (Matwijczuk et al., 2017).

Anticancer Research

- Synthesis of Anticancer Compounds: The compound forms the basis for the design and synthesis of various benzamide derivatives showing potential anticancer activities. These studies contribute significantly to the development of new anticancer agents (Ravinaik et al., 2021).

Antibacterial Agent Synthesis

- Antibacterial Agents: The compound has been used in the synthesis of novel antibacterial agents, especially effective against certain bacterial strains. These developments have potential implications in medical science for treating bacterial infections (Palkar et al., 2017).

Electrochemical Studies

- Electrochemical Properties: Research into the electrochemical properties and electrochromic applications of poly(amide-amine) films incorporating derivatives of the compound has expanded our understanding of materials suitable for electronic applications (Hsiao & Wang, 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like succinate dehydrogenase (sdh) in some organisms .

Mode of Action

It’s suggested that the compound might interact with its target through hydrogen bonding and pi-pi interactions .

Biochemical Pathways

Based on its potential interaction with sdh, it might affect the citric acid cycle, also known as the krebs cycle or the tricarboxylic acid cycle .

Result of Action

It’s suggested that the compound might exhibit antifungal activity against certain organisms .

Future Directions

The future directions in the research of thiazole derivatives could involve the design and synthesis of new compounds with variable substituents on the thiazole ring to enhance their biological activities . Moreover, further studies on the structure-activity relationship of these compounds could provide valuable insights into their mechanisms of action .

properties

IUPAC Name |

4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2OS/c23-18-13-11-17(12-14-18)21(26)25-22-24-19(15-7-3-1-4-8-15)20(27-22)16-9-5-2-6-10-16/h1-14H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGLYARFRDYVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2721350.png)

![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2721352.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2721356.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721358.png)

![(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2721367.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile](/img/structure/B2721369.png)

![ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2721372.png)